molecular formula C9H9N3OS B1387465 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol CAS No. 1105195-22-9

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol

Cat. No.: B1387465
CAS No.: 1105195-22-9
M. Wt: 207.25 g/mol
InChI Key: RBVNDYTYCQKYLO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in various biochemical processes, including acting as a ligand for metal ions and interacting with enzyme active sites . The compound’s interactions with enzymes such as kinases and oxidoreductases can modulate their activity, leading to changes in cellular metabolism and signaling pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the overall cellular response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound can modulate the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the citric acid cycle . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioavailability and overall biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol typically involves the reaction of 2,4-dimethylthiazole with pyridazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an amine or alcohol .

Scientific Research Applications

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol is unique due to its specific combination of thiazole and pyridazine rings with hydroxyl and dimethyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it valuable for research and development .

Properties

IUPAC Name

3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-9(14-6(2)10-5)7-3-4-8(13)12-11-7/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVNDYTYCQKYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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